1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride, commonly referred to as Moxifloxacin EP Impurity B Hydrochloride Salt, is a significant compound in the pharmaceutical industry. This compound is an impurity associated with Moxifloxacin, a broad-spectrum antibiotic used to treat various bacterial infections. The presence of impurities in pharmaceutical formulations is critical as they can affect the efficacy and safety of the drug.
Moxifloxacin EP Impurity B Hydrochloride Salt is derived from the synthesis processes of Moxifloxacin hydrochloride. Various patents and literature provide insights into its synthesis and characterization, including European Patent EP2474547A2 and WO2008059223A2, which detail methods for producing Moxifloxacin and its related impurities .
Chemically, this compound belongs to the class of quinolone antibiotics. Its structure features a quinoline core fused with a cyclopropyl group and a pyrrolidine moiety, contributing to its biological activity. The compound is classified under pharmaceutical impurities and is crucial for quality control in drug manufacturing.
The synthesis of Moxifloxacin EP Impurity B typically involves several chemical reactions that lead to the formation of Moxifloxacin hydrochloride. The primary method includes:
The synthesis process is optimized for yield and purity. For example, using methanolic hydrochloric acid at controlled temperatures (0°C to 30°C) has been noted to enhance product quality . Additionally, various purification techniques such as crystallization are employed to isolate the desired form of Moxifloxacin hydrochloride from its impurities.
The molecular structure of Moxifloxacin EP Impurity B Hydrochloride Salt can be represented as follows:
The compound's structure includes:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and X-ray diffraction have been utilized to confirm the structure and purity of this compound .
Moxifloxacin EP Impurity B can be formed through various chemical reactions during the synthesis of Moxifloxacin hydrochloride. Key reactions include:
The reaction kinetics and pathways have been studied using software tools like Dynochem, which help optimize conditions for maximum yield while minimizing unwanted by-products .
Moxifloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. The mechanism involves:
Data from various studies indicate that Moxifloxacin has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Moxifloxacin EP Impurity B Hydrochloride Salt exhibits several notable physical properties:
The compound demonstrates stability under standard storage conditions but may degrade under extreme pH or temperature conditions. Its melting point and other thermodynamic properties are essential for formulation development .
Moxifloxacin EP Impurity B Hydrochloride Salt serves primarily in research settings as a reference standard for quality control in pharmaceutical formulations containing Moxifloxacin. It is crucial for:
CAS No.: 2134602-45-0
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8